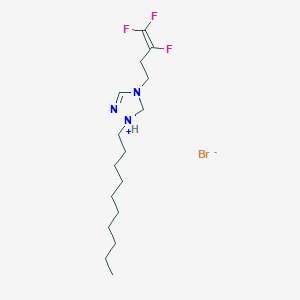
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazolium core and a trifluorobut-3-en-1-yl side chain, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides.
Addition of the Trifluorobut-3-en-1-yl Side Chain: This step involves the reaction of the triazole intermediate with trifluorobut-3-en-1-yl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazolium salts.
Scientific Research Applications
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazolium core can interact with enzymes and receptors, modulating their activity. The trifluorobut-3-en-1-yl side chain may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
1-Decyl-4-(but-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Decyl-4-(3,4,4-trifluorobutyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Saturated side chain, leading to different reactivity.
Uniqueness
The presence of the trifluorobut-3-en-1-yl side chain in 1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds.
Properties
CAS No. |
653571-64-3 |
|---|---|
Molecular Formula |
C16H29BrF3N3 |
Molecular Weight |
400.32 g/mol |
IUPAC Name |
1-decyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
InChI |
InChI=1S/C16H28F3N3.BrH/c1-2-3-4-5-6-7-8-9-11-22-14-21(13-20-22)12-10-15(17)16(18)19;/h13H,2-12,14H2,1H3;1H |
InChI Key |
NEMVZFHZNAPMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


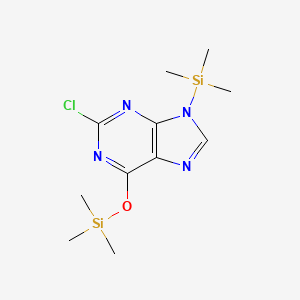
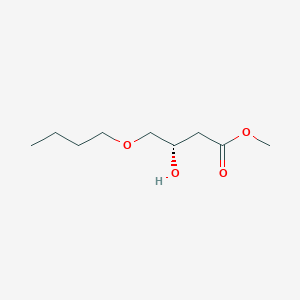
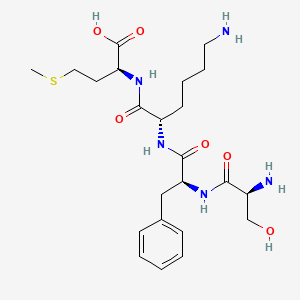
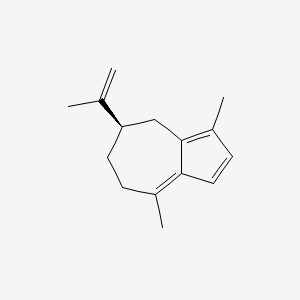
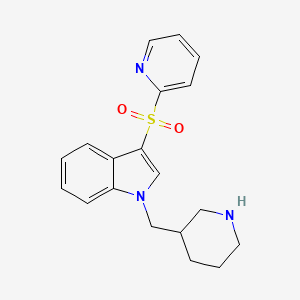
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
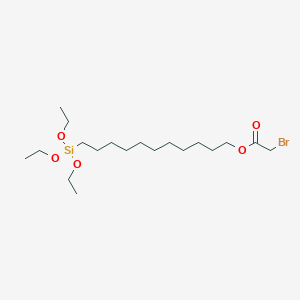
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
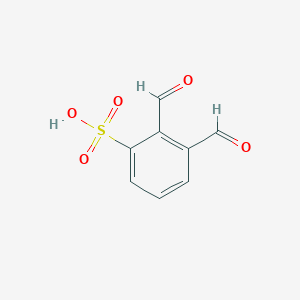
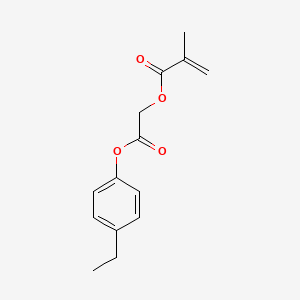
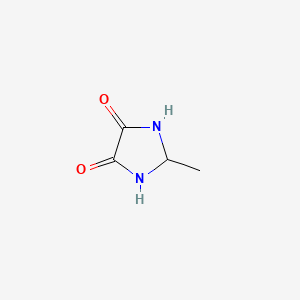

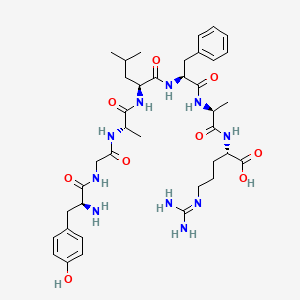
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
